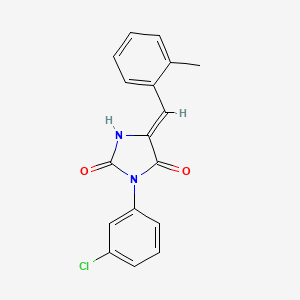
Ethyl 4-heptyl-I-oxobenzenepentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-heptyl-I-oxobenzenepentanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound is notable for its unique structure, which includes a heptyl group and a benzene ring, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-heptyl-I-oxobenzenepentanoate typically involves the esterification reaction between a carboxylic acid and an alcohol. One common method is the reaction of 4-heptylbenzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-heptyl-I-oxobenzenepentanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines (NH₂) can be used under basic conditions.
Major Products Formed
Oxidation: The major product is 4-heptylbenzoic acid.
Reduction: The major product is 4-heptylbenzyl alcohol.
Substitution: The products vary depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-heptyl-I-oxobenzenepentanoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 4-heptyl-I-oxobenzenepentanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate inflammatory responses and microbial growth.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-heptyl-I-oxobenzenepentanoate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to its heptyl and benzene ring structure, which imparts distinct chemical and physical properties.
List of Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Ethyl benzoate
- Methyl salicylate
Eigenschaften
CAS-Nummer |
138247-15-1 |
|---|---|
Molekularformel |
C20H30O3 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
ethyl 5-(4-heptylphenyl)-5-oxopentanoate |
InChI |
InChI=1S/C20H30O3/c1-3-5-6-7-8-10-17-13-15-18(16-14-17)19(21)11-9-12-20(22)23-4-2/h13-16H,3-12H2,1-2H3 |
InChI-Schlüssel |
YFWUERYJGPIKRL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)CCCC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


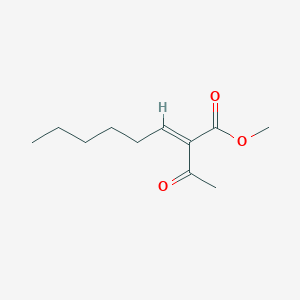
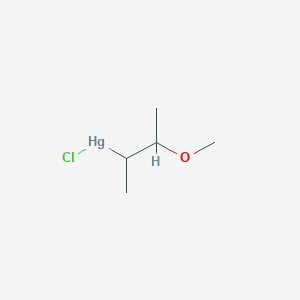
![1-(3-Azabicyclo[3.2.2]non-3-ylmethyl)naphthalen-2-ol](/img/structure/B14142630.png)
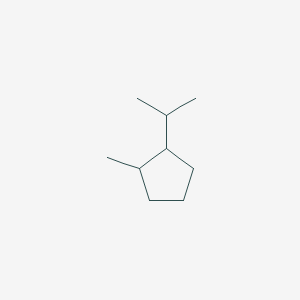
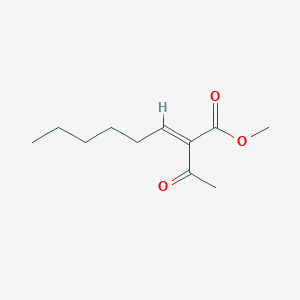
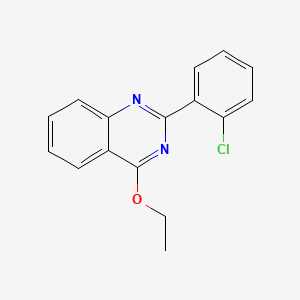


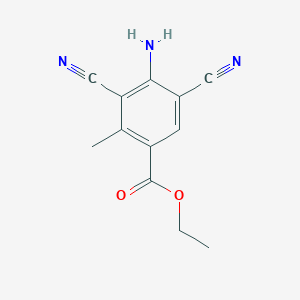

![(7R)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B14142681.png)
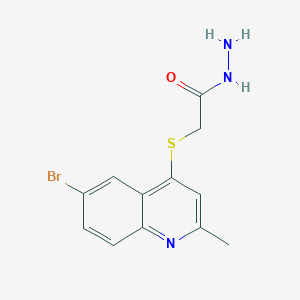
![N-[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]-L-alanyl-L-valine](/img/structure/B14142694.png)
